molecular formula C8H13F3N2O6S2 B14880807 3-Methyl-1-(3-sulfopropyl)imidazolium trifluoro-methanesulfonate

3-Methyl-1-(3-sulfopropyl)imidazolium trifluoro-methanesulfonate

Cat. No.: B14880807
M. Wt: 354.3 g/mol
InChI Key: XIWKENVSLMBGFD-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-sulfopropyl)imidazolium trifluoro-methanesulfonate is a functionalized ionic liquid. It is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. This compound is widely used in various fields, including catalysis, electrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-sulfopropyl)imidazolium trifluoro-methanesulfonate typically involves the reaction of 1-methylimidazole with 1,3-propanesultone to form 1-methyl-3-(3-sulfopropyl)imidazolium bromide. This intermediate is then reacted with trifluoromethanesulfonic acid to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-sulfopropyl)imidazolium trifluoro-methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various imidazolium-based compounds with different functional groups, which can be used in various applications such as catalysis and material science .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-sulfopropyl)imidazolium trifluoro-methanesulfonate involves its interaction with various molecular targets and pathways. The imidazolium cation interacts with the polymer backbone, leading to changes in the physical and chemical properties of the material. The sulfonic acid group can participate in various chemical reactions, leading to the formation of new compounds with different properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(3-sulfopropyl)imidazolium trifluoro-methanesulfonate is unique due to its combination of high thermal stability, low volatility, and excellent solubility in various solvents. These properties make it suitable for a wide range of applications in different fields .

Properties

Molecular Formula

C8H13F3N2O6S2

Molecular Weight

354.3 g/mol

IUPAC Name

3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonic acid;trifluoromethanesulfonate

InChI

InChI=1S/C7H12N2O3S.CHF3O3S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;2-1(3,4)8(5,6)7/h4-5,7H,2-3,6H2,1H3;(H,5,6,7)

InChI Key

XIWKENVSLMBGFD-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CN(C=C1)CCCS(=O)(=O)O.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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